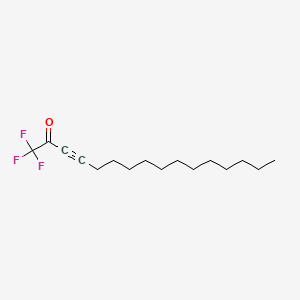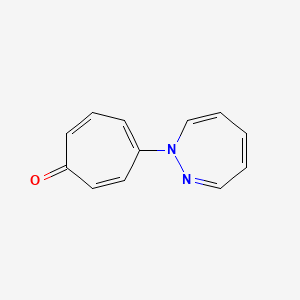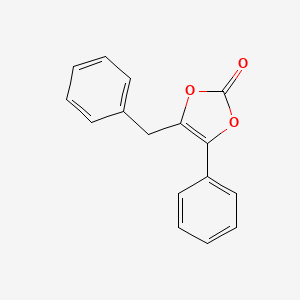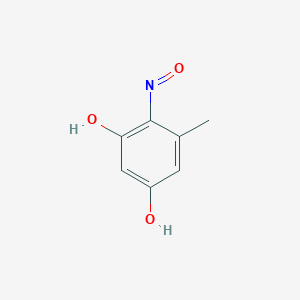
1,1,1-Trifluorohexadec-3-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluorohexadec-3-yn-2-one is an organofluorine compound characterized by the presence of a trifluoromethyl group and a carbon-carbon triple bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluorohexadec-3-yn-2-one typically involves the introduction of a trifluoromethyl group into an alkyne precursor. One common method is the reaction of a hexadec-3-yn-2-one with a trifluoromethylating agent under controlled conditions. The reaction often requires the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1,1-Trifluorohexadec-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophilic substitution reactions often require strong nucleophiles, such as sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alkanes.
科学的研究の応用
1,1,1-Trifluorohexadec-3-yn-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.
作用機序
The mechanism of action of 1,1,1-Trifluorohexadec-3-yn-2-one involves its interaction with molecular targets through its trifluoromethyl group and alkyne moiety. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The alkyne moiety can participate in cycloaddition reactions, forming stable adducts with various biomolecules.
類似化合物との比較
Similar Compounds
1,1,1-Trifluorodec-3-yn-2-one: Similar structure but with a shorter carbon chain.
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group, offering different reactivity and applications.
1,1,1-Trifluoroacetone: Lacks the alkyne moiety but shares the trifluoromethyl group.
Uniqueness
1,1,1-Trifluorohexadec-3-yn-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its combination of a trifluoromethyl group and an alkyne moiety makes it a versatile compound for various applications, particularly in fields requiring high thermal stability and hydrophobicity.
特性
| 117710-70-0 | |
分子式 |
C16H25F3O |
分子量 |
290.36 g/mol |
IUPAC名 |
1,1,1-trifluorohexadec-3-yn-2-one |
InChI |
InChI=1S/C16H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h2-12H2,1H3 |
InChIキー |
FRAAFKLTGDFSIA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC#CC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)



